1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine 1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10201259
InChI: InChI=1S/C21H28N2O2/c1-17-5-4-6-18(13-17)15-22-9-11-23(12-10-22)16-19-7-8-20(24-2)14-21(19)25-3/h4-8,13-14H,9-12,15-16H2,1-3H3
SMILES: CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC
Molecular Formula: C21H28N2O2
Molecular Weight: 340.5 g/mol

1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine

CAS No.:

Cat. No.: VC10201259

Molecular Formula: C21H28N2O2

Molecular Weight: 340.5 g/mol

* For research use only. Not for human or veterinary use.

1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine -

Specification

Molecular Formula C21H28N2O2
Molecular Weight 340.5 g/mol
IUPAC Name 1-[(2,4-dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine
Standard InChI InChI=1S/C21H28N2O2/c1-17-5-4-6-18(13-17)15-22-9-11-23(12-10-22)16-19-7-8-20(24-2)14-21(19)25-3/h4-8,13-14H,9-12,15-16H2,1-3H3
Standard InChI Key OITKYLUZDZCYQD-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC
Canonical SMILES CC1=CC(=CC=C1)CN2CCN(CC2)CC3=C(C=C(C=C3)OC)OC

Introduction

Chemical and Structural Characteristics

The molecular formula of 1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine is C21H28N2O2, with an average molecular mass of 340.467 g/mol and a monoisotopic mass of 340.215078 g/mol . The IUPAC name is 1-[(2,4-dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine, reflecting its two benzyl substituents: a 2,4-dimethoxybenzyl group at the N1 position and a 3-methylbenzyl group at the N4 position .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC21H28N2O2
Average Mass340.467 g/mol
Monoisotopic Mass340.215078 g/mol
ChemSpider ID673537
IUPAC Name1-[(2,4-Dimethoxyphenyl)methyl]-4-[(3-methylphenyl)methyl]piperazine

The compound’s structure combines a piperazine core with two aromatic substituents. The 2,4-dimethoxybenzyl group introduces electron-donating methoxy groups at the 2- and 4-positions of the benzene ring, while the 3-methylbenzyl group adds a hydrophobic methyl substituent. These features likely influence its solubility, receptor affinity, and metabolic stability .

Synthesis and Manufacturing

The synthesis of 1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine can be inferred from methods used for analogous piperazine derivatives. A common approach involves stepwise alkylation of piperazine with benzyl halides or related electrophiles under controlled conditions .

Reaction Pathway

  • Monobenzylation: Piperazine reacts with 2,4-dimethoxybenzyl chloride in a polar aprotic solvent (e.g., THF or ethanol) to form 1-(2,4-dimethoxybenzyl)piperazine.

  • Second Alkylation: The intermediate undergoes further alkylation with 3-methylbenzyl bromide, typically under reflux conditions, to yield the target compound .

Table 2: Representative Synthesis Conditions

StepReagentSolventTemperatureYieldSource
12,4-Dimethoxybenzyl chlorideTHF/EtOH65°C~85%
23-Methylbenzyl bromideEthanolReflux~80%

Critical to this process is the stoichiometric control of benzylating agents to avoid over-alkylation, which could produce undesired dibenzylated byproducts . Microwave-assisted synthesis has been reported for similar compounds, offering higher yields (95–96%) and reduced side reactions .

Pharmacological Research

While direct studies on 1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine are scarce, structurally related piperazines exhibit dopamine receptor modulation. For example, piribedil (a piperazine derivative) demonstrates D2/D3 receptor agonism with functional selectivity .

Receptor Binding Hypotheses

  • The dimethoxybenzyl group may enhance affinity for serotonin receptors due to its resemblance to hallucinogenic phenethylamines .

  • The 3-methylbenzyl substituent could promote hydrophobic interactions with receptor pockets, similar to arylpiperazine antipsychotics .

Functional Selectivity

Analytical Identification

Piperazines are routinely characterized using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy .

Spectroscopic Signatures

  • 1H NMR:

    • Aromatic protons from the dimethoxybenzyl group: δ 6.7–7.3 ppm (multiplet).

    • Methoxy groups: δ 3.7–3.9 ppm (singlet).

    • Piperazine methylene protons: δ 2.5–3.5 ppm (multiplet) .

  • GC-MS: Molecular ion peak at m/z 340.2, with fragmentation patterns corresponding to benzyl and piperazine moieties .

Table 3: Predicted Analytical Data

TechniqueKey Features
1H NMRAromatic multiplets, methoxy singlets
13C NMR12 aromatic carbons, 2 methoxy carbons
IRC-O stretch (1250 cm⁻¹), N-H bend (1600 cm⁻¹)
GC-MSBase peak at m/z 340.2, fragment ions at 121, 91

Applications and Implications

Medicinal Chemistry

Piperazine derivatives are explored for neurological disorders (e.g., Parkinson’s disease, schizophrenia) due to their receptor-modulating properties . The dual substitution in 1-(2,4-dimethoxybenzyl)-4-(3-methylbenzyl)piperazine may offer balanced pharmacokinetics, though in vivo studies are needed to validate this hypothesis.

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